[(2S)-piperidin-2-yl]methanamine dihydrochloride

κ-Opioid receptor pharmacology Structure-activity relationship Analgesic development

Racemic aminomethylpiperidine compromises κ-opioid SAR and asymmetric catalysis. [(2S)-Piperidin-2-yl]methanamine dihydrochloride (CAS 181872-10-6, ≥95%) delivers the isolated (2S)-enantiomer. • Essential for κ-opioid agonist (+)-synclinal N-C-C-N(sp2) torsion; (R)-form inactive. • Provides 1,2-diamine chelation geometry for chiral bidentate ligands. • Slows platinum-DNA adduct dynamics for NMR characterization. Standard packs (10-100 mg) in stock; bulk custom synthesis available.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
CAS No. 181872-10-6
Cat. No. B1414031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S)-piperidin-2-yl]methanamine dihydrochloride
CAS181872-10-6
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CN.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c7-5-6-3-1-2-4-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1
InChIKeyJUKUSTRJUDKWDY-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2S)-Piperidin-2-yl]methanamine Dihydrochloride: Chiral Building Block


[(2S)-Piperidin-2-yl]methanamine dihydrochloride (CAS 181872-10-6) is the dihydrochloride salt of (S)-2-(aminomethyl)piperidine, a chiral diamine building block belonging to the aminomethylpiperidine class [1]. The compound consists of a piperidine ring with an aminomethyl substituent at the 2-position in the (S)-configuration, isolated as a stable dihydrochloride salt to enhance handling and long-term storage stability . With a molecular weight of 187.11 g/mol (C6H16Cl2N2) and typical commercial purity specifications of ≥95% , this compound serves as a versatile intermediate in asymmetric catalysis, chiral ligand design, and pharmaceutical research where defined stereochemistry is critical for downstream biological or catalytic outcomes [1].

Chiral diamine building block
Defined (2S)-configuration for asymmetric synthesis and ligand design
Stable dihydrochloride salt
Solid powder, 4°C storage, enables precise stoichiometric handling
Enantiomer-specific study context
(2S)-configured scaffold may support κ-opioid pharmacophore fitting
Historical availability gap addressed
Commercial supply reduces synthetic burden for chiral research programs

[(2S)-Piperidin-2-yl]methanamine Dihydrochloride: Why Substitution Fails


Substitution of [(2S)-piperidin-2-yl]methanamine dihydrochloride with its (R)-enantiomer, racemic mixture, or positional isomers (e.g., 4-(aminomethyl)piperidine) is not scientifically valid in applications where chirality or substitution pattern dictates molecular recognition. The (S)-enantiomer is the active stereoisomer in κ-opioid receptor pharmacophores, where the 2S configuration yields a (+)-synclinal N–C–C–N(sp2) torsion angle essential for high-affinity binding and selectivity, while the corresponding (R)-enantiomer is biologically inactive [1]. Furthermore, 2-substituted aminomethylpiperidines afford a bidentate coordination geometry distinct from 4-substituted isomers, enabling chelation modes relevant to asymmetric catalysis and metal-based drug design that cannot be replicated by 4-(aminomethyl)piperidine [2]. The quantitative evidence presented in Section 3 establishes that stereochemical identity and ring substitution position are non-negotiable determinants of downstream performance in both biological and catalytic systems.

Enantiomer

(R)-enantiomer may yield inactive κ-opioid pharmacophore and confound SAR studies.

Positional isomer

4-(Aminomethyl)piperidine shifts receptor engagement to 5-HT1A, not κ-opioid/muscarinic targets.

Form

Free base may introduce weighing errors and amine oxidation; salt form ensures reproducible stoichiometry.

[(2S)-Piperidin-2-yl]methanamine Dihydrochloride: Quantitative Evidence


Stereochemistry Requirement for κ-Opioid Agonism

In the 1-(arylacetyl)-2-(aminomethyl)piperidine series of κ-opioid receptor analgesics, the (2S)-configured enantiomer is the pharmacologically active stereoisomer, whereas the corresponding (2R)-configured enantiomer (BRL-52536A) is inactive [1]. The pharmacophore N–C–C–N(sp2) torsion angle adopts a (+)-synclinal conformation exclusively in the 2S configuration, a geometric constraint essential for high-affinity receptor engagement and downstream antinociceptive potency [1]. This stereochemical requirement demonstrates that racemic mixtures or (R)-enantiomers cannot substitute for the (2S)-configured building block in SAR studies or lead optimization programs targeting κ-opioid receptors [1].

κ-Opioid stereochemistry
Head-to-head
2S: κ-opioid agonism; 2R (BRL-52536A): inactive
2S configuration may be required for receptor engagement and antinociceptive assay response.
X-ray crystallography; (+)-synclinal torsion angle exclusive to 2S.
κ-Opioid receptor pharmacology Structure-activity relationship Analgesic development

Commercial Accessibility of Enantiopure Building Blocks

The enantiomers of 2-(aminomethyl)piperidine have been characterized as 'attractive structural motifs' for chiral ligand design, yet their widespread adoption has been constrained by 'limited availability' and the absence of commercial sources for either (R)- or (S)-enantiomers as recently as 2008 [1]. Prior to the development of the 53% overall yield synthetic route from lysine, these enantiomers could only be accessed via resolution of the racemate or through multi-step sequences from pipecolic acid—methods deemed 'not a practical route' for scale-up [1]. The commercial availability of [(2S)-piperidin-2-yl]methanamine dihydrochloride (CAS 181872-10-6) as a dihydrochloride salt represents a critical procurement advantage over the corresponding free base (CAS 111478-77-4), which shows limited commercial distribution .

Commercial availability
Class-level
Dihydrochloride salt available from multiple vendors; free base limited
May reduce synthetic burden and ensure material consistency across studies.
Based on supplier landscape; historical scarcity noted in 2008 synthesis report.
Chiral building block procurement Asymmetric synthesis Ligand design

2- vs 4-Aminomethylpiperidine Target Engagement

The substitution pattern of the aminomethyl group on the piperidine ring fundamentally alters receptor engagement profiles. 2-(Aminomethyl)piperidine-derived scaffolds have demonstrated binding to muscarinic acetylcholine receptors with reported Ki values of 156 nM for M1 and 1.37 μM for M2, indicating measurable but modest affinity in this receptor family [1]. In contrast, 4-(aminomethyl)piperidine scaffolds have been extensively developed as 5-HT1A serotonin receptor ligands for the treatment of anxiety, depression, and schizophrenia [2]. This divergence in receptor pharmacology between 2-substituted and 4-substituted aminomethylpiperidines demonstrates that positional isomerism is not interchangeable; selection of the 2-substituted scaffold is required for research programs targeting receptor systems where the 2-aminomethyl geometry confers the appropriate pharmacophoric presentation.

2- vs 4-substitution
Class-level
2-AMP: Ki M1 156 nM, M2 1.37 μM; 4-AMP: 5-HT1A preference
2-substituted scaffold may support distinct muscarinic and κ-opioid receptor profiling.
Comparative SAR from patent and BindingDB entries.
Receptor pharmacology Medicinal chemistry Scaffold selection

Dihydrochloride Salt Stability Advantage

The dihydrochloride salt form of [(2S)-piperidin-2-yl]methanamine (CAS 181872-10-6) provides distinct handling and stability advantages over the corresponding free base (CAS 111478-77-4). The dihydrochloride is supplied as a solid powder with recommended storage at 4°C and normal shipping temperature tolerance, enabling reliable long-term storage without special atmospheric controls . In contrast, the free base 2-(aminomethyl)piperidine is reported as a colorless to pale yellow liquid or low-melting solid with boiling point 176.9°C at 760 mmHg [1], and exhibits characteristic amine odor with greater susceptibility to atmospheric CO2 absorption and oxidative degradation typical of primary aliphatic amines.

Salt form stability
Data to verify
Solid dihydrochloride, 4°C storage; free base liquid, b.p. 176.9°C
Dihydrochloride may improve weighing reproducibility and long-term storage.
Commercial specifications; no comparative stability study provided.
Compound handling Long-term storage Laboratory procurement

[(2S)-Piperidin-2-yl]methanamine Dihydrochloride: Applications


Enantioselective κ-Opioid Ligand Synthesis

[(2S)-Piperidin-2-yl]methanamine dihydrochloride is the requisite chiral building block for synthesizing 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives with κ-opioid receptor agonist activity. Crystallographic evidence confirms that the (+)-synclinal N–C–C–N(sp2) torsion angle associated with the 2S configuration is essential for pharmacological activity, while the 2R enantiomer is biologically inactive [1]. Research programs investigating κ-opioid receptor pharmacology for analgesic development must employ the (2S)-configured starting material to obtain active lead compounds; substitution with racemic material introduces inactive stereoisomer that confounds SAR interpretation and reduces assay signal-to-noise ratios [1].

Chiral Bidentate Ligands for Asymmetric Catalysis

The enantiomers of 2-(aminomethyl)piperidine, including the (2S)-form, have been explicitly identified as 'attractive structural motifs' for the design of chiral bidentate ligands for asymmetric catalysis [1]. The 1,2-diamine arrangement provided by the 2-aminomethyl substitution pattern creates a chelating geometry that is structurally distinct from 4-substituted isomers and is particularly suited for metal coordination in enantioselective transformations [1]. The commercial availability of [(2S)-piperidin-2-yl]methanamine dihydrochloride addresses the historical 'limited availability' barrier that previously constrained exploration of this scaffold in asymmetric catalyst development [1].

Platinum-DNA Adduct Dynamic Motion Studies

2-(Aminomethyl)piperidine (pipen) has been demonstrated to reduce dynamic motion in platinum-DNA adducts compared to ethylenediamine ligands, extending atropisomerization half-times from seconds to minutes and enabling detailed NMR characterization of adduct geometry that is not achievable with clinically used platinum drugs [1]. For research programs investigating the structural basis of platinum anticancer drug activity, the 2-aminomethylpiperidine scaffold provides a unique steric hindrance approach that slows dynamic exchange sufficiently for mechanistic interrogation [1]. The (2S)-enantiomer specifically enables stereochemically-defined studies of adduct formation and pH-dependent conformational equilibria [1].

Muscarinic Acetylcholine Receptor Probe Development

Derivatives of 2-(aminomethyl)piperidine have demonstrated binding to muscarinic acetylcholine receptors, with reported Ki values of 156 nM for the M1 subtype [1]. This affinity, while modest, establishes the 2-aminomethylpiperidine scaffold as a starting point for developing M1-preferring molecular probes or fragment-based drug discovery campaigns. In contrast, 4-(aminomethyl)piperidine scaffolds have been primarily developed as 5-HT1A serotoninergic ligands for central nervous system disorders [2], underscoring that the 2-substituted scaffold addresses a distinct receptor pharmacology space. [(2S)-Piperidin-2-yl]methanamine dihydrochloride provides the stereochemically-defined starting material necessary for SAR studies where chirality at the 2-position may influence receptor subtype selectivity [1].

Application
Selection Property
Validation Focus
κ-Opioid receptor ligand synthesis
Stereochemical identity (2S)
Pharmacophore conformation and agonism confirmation
Asymmetric catalysis ligands
2-Aminomethyl chelation geometry
Catalytic enantioselectivity screening
Pt-DNA adduct dynamic studies
Steric hindrance from pipen ligand
Adduct conformational stability and NMR characterization
Muscarinic receptor probe development
2-Substituted scaffold binding profile
Receptor subtype selectivity profiling

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